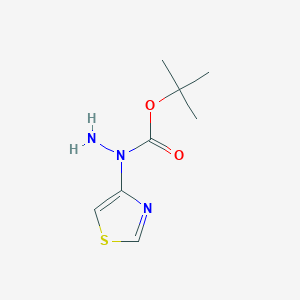
Tert-butyl N-amino-N-thiazol-4-YL-carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-amino-N-thiazol-4-YL-carbamate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an amino group, and a thiazol-4-YL-carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-amino-N-thiazol-4-YL-carbamate typically involves the reaction of tert-butyl isocyanate with 2-aminothiazole. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamate group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may involve continuous flow reactors or batch reactors, depending on the production requirements.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-amino-N-thiazol-4-YL-carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Tert-butyl N-amino-N-thiazol-4-YL-carbamate has several scientific research applications:
Chemistry: It can be used as a protecting group for amines in peptide synthesis.
Biology: The compound may serve as a building block for the synthesis of biologically active molecules.
Medicine: (triphenylmethyl)amino ....
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl N-amino-N-thiazol-4-YL-carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to its biological activity. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Tert-butyl isocyanate: Similar in structure but lacks the amino and thiazol-4-YL groups.
2-aminothiazole: A simpler compound without the tert-butyl and carbamate groups.
Ceftolozane: A related compound used in antibiotic synthesis[_{{{CITATION{{{_3{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)amino ....
Properties
Molecular Formula |
C8H13N3O2S |
|---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
tert-butyl N-amino-N-(1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C8H13N3O2S/c1-8(2,3)13-7(12)11(9)6-4-14-5-10-6/h4-5H,9H2,1-3H3 |
InChI Key |
ROVCUTYRCMCHJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CSC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















